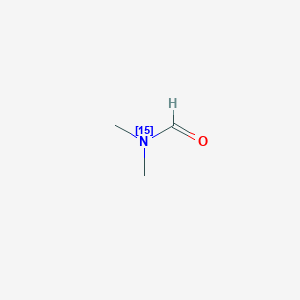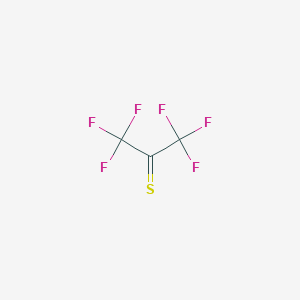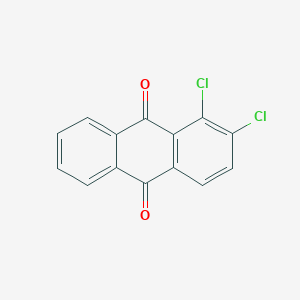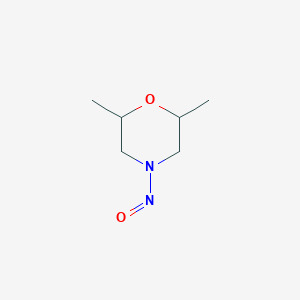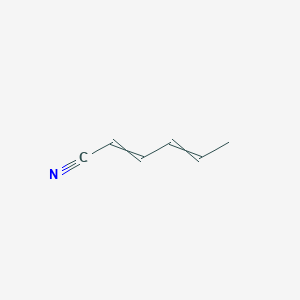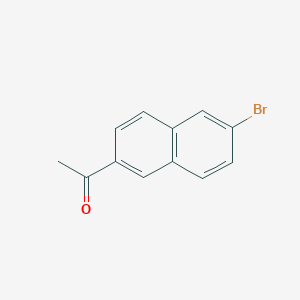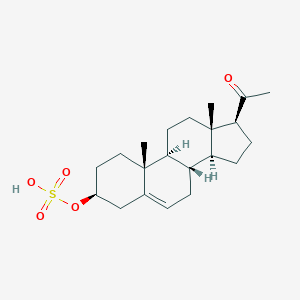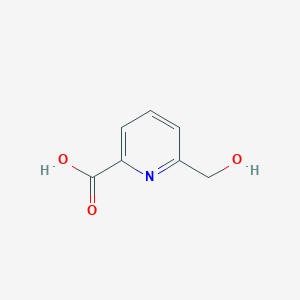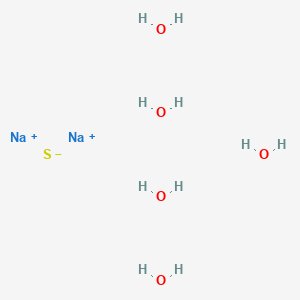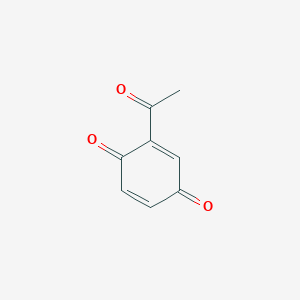
2-Acetyl-1,4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-1,4-benzoquinone (ABQ) is a yellowish-brown, crystalline compound that is commonly used in scientific research. It is a derivative of benzoquinone, which is a naturally occurring compound found in various plants and animals. ABQ has been studied extensively due to its unique properties and potential applications in various fields of research.
作用機序
2-Acetyl-1,4-benzoquinone undergoes redox reactions, which involve the transfer of electrons between molecules. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. 2-Acetyl-1,4-benzoquinone has been shown to react with various compounds, including amino acids, nucleotides, and proteins.
Biochemical and physiological effects:
2-Acetyl-1,4-benzoquinone has been shown to have a wide range of biochemical and physiological effects. It has been studied for its potential applications in cancer therapy, as it has been shown to induce apoptosis in cancer cells. 2-Acetyl-1,4-benzoquinone has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases associated with oxidative stress.
実験室実験の利点と制限
2-Acetyl-1,4-benzoquinone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, 2-Acetyl-1,4-benzoquinone can be difficult to handle due to its tendency to form crystals, which can make it difficult to dissolve in solvents. Additionally, 2-Acetyl-1,4-benzoquinone can be toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Acetyl-1,4-benzoquinone. One area of interest is the development of new synthetic methods for 2-Acetyl-1,4-benzoquinone that are more efficient and environmentally friendly. Another area of interest is the study of 2-Acetyl-1,4-benzoquinone's potential applications in the field of electrochemistry, particularly in the development of new batteries and fuel cells. Additionally, 2-Acetyl-1,4-benzoquinone's potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases, warrant further investigation.
合成法
2-Acetyl-1,4-benzoquinone can be synthesized through the oxidation of p-anisidine using potassium permanganate. The reaction is carried out in a mixture of water and ethanol and requires careful control of the reaction conditions to achieve high yields.
科学的研究の応用
2-Acetyl-1,4-benzoquinone has been widely used in scientific research due to its ability to undergo redox reactions. It has been studied for its potential applications in the fields of electrochemistry, materials science, and organic synthesis. 2-Acetyl-1,4-benzoquinone has also been used as a model compound for studying the mechanism of action of various enzymes and proteins.
特性
CAS番号 |
1125-55-9 |
|---|---|
製品名 |
2-Acetyl-1,4-benzoquinone |
分子式 |
C8H6O3 |
分子量 |
150.13 g/mol |
IUPAC名 |
2-acetylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4H,1H3 |
InChIキー |
WWHDFTWNMBCRIK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)C=CC1=O |
正規SMILES |
CC(=O)C1=CC(=O)C=CC1=O |
同義語 |
2-Acetyl-1,4-benzoquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)
